2-(4-乙酰基苯氧基)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives often involves the condensation of aniline derivatives with acylating agents. For instance, the synthesis of a novel anilidoquinoline derivative with antiviral properties involved a condensation reaction . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through reactions with chlorotrimethylsilane and subsequent transsilylation . Microwave-assisted synthesis has also been employed for the efficient preparation of acetamide derivatives, as demonstrated by the solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and related compounds . These methods highlight the versatility of synthetic approaches for acetamide derivatives, which could be applicable to the synthesis of "2-(4-acetylphenoxy)-N-phenylacetamide."

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using HNMR, LC-MS, and X-ray crystallography, revealing intermolecular hydrogen bonds . The crystal structures of other acetamide derivatives have been solved to reveal their conformation and intermolecular interactions, such as hydrogen bonding patterns . These studies provide a foundation for understanding the molecular structure of "2-(4-acetylphenoxy)-N-phenylacetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, condensation, and debenzylation, as seen in the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides . The reactivity of these compounds is influenced by their functional groups and molecular structure, which can be leveraged to produce desired modifications or to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the crystal structure and hydrogen bonding can affect the melting point, solubility, and stability of these compounds . The introduction of substituents such as chloro groups can also influence the physical properties, as seen in the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide and N-phenyl-2,2-di(4-chlorophenoxy)acetamide . These properties are essential for the practical application of acetamide derivatives in pharmaceuticals and other industries.

科学研究应用

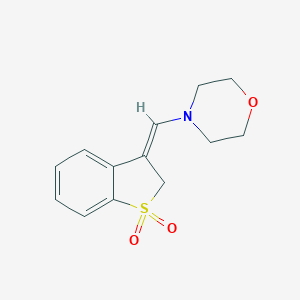

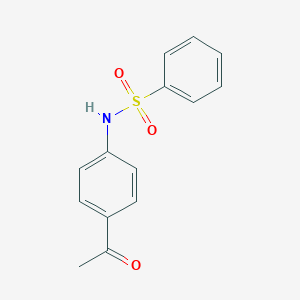

- Field : Organic Chemistry

- Summary : This compound was synthesized as a result of an attempted triazole formation . It has been used in the study of new methods and catalysts for selective preparation of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and alkynes .

- Methods : The formation of N-sulfonyl-1-aryloxy acrylimidate is described, for the first time, from a consecutive process, which involves a CuAAC reaction, a ketenimine formation and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide . Purification by column chromatography (SiO2, hexane/AcOEt 8:2) afforded N-(p-toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate .

- Results : The structure of this newly synthesized compound was analyzed by NMR spectra and unambiguously established by X-ray analysis . Theoretical calculations, which included a Hirshfeld surface, FMO, QTAIM and NCI indices analysis, corroborated the formation of π-π stacking interactions among aromatic rings, as well as C-H···O interactions between vinyl hydrogens with ketone carbonyl oxygen .

安全和危害

未来方向

属性

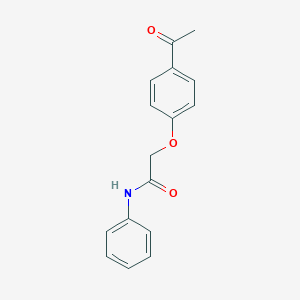

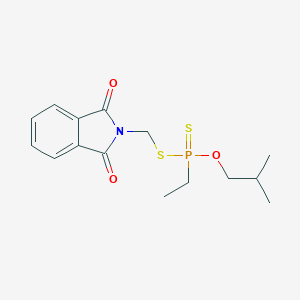

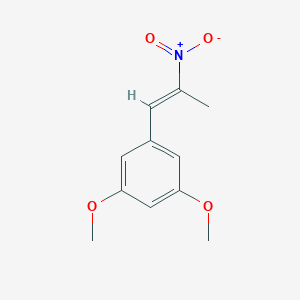

IUPAC Name |

2-(4-acetylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESJQGQMNZOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169150 |

Source

|

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetylphenoxy)-N-phenylacetamide | |

CAS RN |

17172-76-8 |

Source

|

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)